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Compound of Interest

Compound Name: Cis-bromo-ester(Cis-BBD)
Cat. No.: B13405539
Get Quote
\ J

Executive Summary & Compound Profile

Cis-BBD (CAS: 61397-56-6) represents a stereochemical checkpoint in the manufacturing of
triazole and imidazole antifungals. The molecule features a 1,3-dioxolane core with a
gquaternary center at C2 and a chiral center at C4.

The "Cis" designation refers to the relative stereochemistry between the bromomethyl group at
C2 and the benzoate-methyl side chain at C4. Differentiating this isomer from its trans-
counterpart is critical, as the biological activity of the final API (Active Pharmaceutical

Ingredient) is stereospecific.
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Feature

Specification

Systematic Name

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-

dioxolane-4-ylmethyl benzoate

Formula C18H15BrCl20a4
Exact Mass 443.9531 Da (Monoisotopic)
Key Moiety 2,4-Disubstituted-1,3-Dioxolane Ring

Critical Impurity

Trans-BBD (Diastereomer)

Mass Spectrometry (MS) Characterization

Mass spectrometry provides two critical validation layers for Cis-BBD: confirmation of the

halogenated elemental composition (Isotopic Fingerprinting) and structural connectivity

(Fragmentation).

Isotopic Fingerprint Analysis

Cis-BBD contains three halogen atoms: one Bromine (

) and two Chlorines (

). This creates a highly distinct isotopic envelope that serves as a primary identity check.

Theoretical Isotopic Distribution (ESI+):

] ] Relative o
lon Species Mass Shift Origin
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Note: The "M+2" peak is often taller than the "M" peak in mono-bromo/di-chloro systems due to
the contributions of

and

Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), Cis-BBD cleaves at the ester linkage and the dioxolane

ring.
o Primary Cleavage: Loss of the benzoate group (

), generating a stabilized dioxolane cation.

o Secondary Cleavage: Loss of the Bromine atom or the Bromomethyl group.
» Diagnostic lon: The 2,4-dichlorophenyl cation (

145/147) confirms the aryl substitution.

MS Workflow Diagram

Precursor lon Loss of Benzoic Acid Ring Scission _ | Dioxolane Ring Opening | _Aryl Cleavage _ [Nl el iler e
[M+H]+ m/z ~445 [M-PhCOOH]+ Loss of CH2Br m/z 145/147

Figure 1: Proposed ESI+ Fragmentation Pathway for Cis-BBD

Click to download full resolution via product page

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) is the definitive method for establishing the cis
stereochemistry. The 1,3-dioxolane ring protons (H4, H5a, H5b) form an ABX spin system (or
AMX depending on field strength).

1H NMR Assignments (500 MHz, CDCIs)

The chemical shifts below are representative for this scaffold.
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Approx.

Position Proton Type Multiplicity Coupling (Hz)
(Ppm)

Aryl Dichlorophenyl 7.20-7.60 Multiplets -

Aryl Benzoate 7.40 - 8.05 Multiplets -

C4 Dioxolane CH 4.35-4.45 Multiplet -

C5 Dioxolane CH:z 3.80-4.10 dd (AB part)

Exocyclic CH2-Br 3.65-3.75 Singlet (or AB q) -

Exocyclic CH2-OBz 4.50 - 4.60 dd -

Stereochemical Proof: NOESY/ROESY

The distinction between cis and trans relies on the Nuclear Overhauser Effect (NOE).

o Cis-BBD Geometry: The Bromomethyl group (at C2) and the Benzoate-methyl sidechain (at
C4) are on the same face of the ring (or defined relative to the phenyl group).

o Key Correlation: In the cis isomer, strong NOE cross-peaks are observed between the CH2Br
protons and the H4 proton (or the exocyclic CH2-OBz protons, depending on specific
rotamers).

e Trans-BBD: These groups are on opposite faces, resulting in weak or absent NOE signals
between them, but stronger NOE between the Phenyl ring protons and the H4 proton.

Stereochemistry Logic Diagram
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Determine Stereochemistry
(C2vs C4)

Run 2D NOESY / ROESY

Scenario A \Scenario B

Strong NOE: Strong NOE:
CH2Br <--> H4 (Ring) Ph (C2) <--> H4 (Ring)

Conclusion: Conclusion:
Cis-lsomer (Target) Trans-Isomer (Impurity)

Figure 2: NOE-Based Stereochemical Assignment Logic

Click to download full resolution via product page

Experimental Protocols
Sample Preparation for NMR

To ensure resolution of the complex multiplets in the dioxolane region:

¢ Solvent: Use CDCIs (99.8% D) neutralized with basic alumina. Acidic traces in chloroform

can degrade the acetal linkage of the dioxolane.

o Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentration is required

for high-quality 2D carbon correlations (HMBC).

 Filtration: Filter through a glass wool plug into the NMR tube to remove suspended solids

that cause line broadening.

Instrument Parameters (600 MHz recommended)

e 1H NMR: Spectral width 12 ppm, Relaxation delay (d1) > 2.0s (to allow integration of
aromatic protons).
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* NOESY: Mixing time (

) of 400-500 ms. This is optimal for small molecules (MW ~450) in the extreme narrowing
limit.

e 13C APT/DEPT: Essential to distinguish the quaternary C2 (acetal carbon) from the
carbonyls and CH/CHz carbons.

HPLC-UV Purity Check (Pre-requisite)

Before spectroscopic assignment, purity must be confirmed to avoid assigning impurity peaks.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5um).

o Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50:50 to 90:10).

o Detection: 254 nm (Strong absorption by Benzoate and Dichlorophenyl groups).
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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